molecular formula CH3Cl2P B1584959 Methyldichlorophosphine CAS No. 676-83-5

Methyldichlorophosphine

Cat. No.: B1584959
CAS No.: 676-83-5
M. Wt: 116.91 g/mol
InChI Key: CDPKWOKGVUHZFR-UHFFFAOYSA-N
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Description

It is a colorless, corrosive, flammable, and highly reactive liquid with a pungent odor . This compound is significant in various industrial and chemical applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyldichlorophosphine is typically synthesized through the alkylation of phosphorus trichloride with methyl iodide, followed by the reduction of the resulting phosphonium salt with iron powder . The reaction can be summarized as follows: [ \text{CH}_3\text{I} + \text{PCl}_3 + \text{AlCl}_3 \rightarrow [\text{CH}_3\text{PCl}_3]^+ \text{AlCl}_3\text{I}^- ] [ [\text{CH}_3\text{PCl}_3]^+ \text{AlCl}_3\text{I}^- + \text{Fe} \rightarrow \text{CH}_3\text{PCl}_2 + \text{FeClI} + \text{AlCl}_3 ]

Industrial Production Methods: In industrial settings, this compound can be produced by reacting methane with phosphorus trichloride at temperatures above 500°C . The hot reaction gas is mechanically freed from solids and then cooled rapidly.

Chemical Reactions Analysis

Types of Reactions: Methyldichlorophosphine undergoes various types of reactions, including:

    Oxidation: Reacts with oxygen to form methylphosphonic dichloride.

    Hydrolysis: Reacts with water to produce methylphosphonic acid and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions with amines to form phosphonamides.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Hydrolysis: Water or aqueous solutions.

    Substitution: Amines or other nucleophiles.

Major Products:

    Oxidation: Methylphosphonic dichloride.

    Hydrolysis: Methylphosphonic acid and hydrochloric acid.

    Substitution: Phosphonamides.

Scientific Research Applications

Methyldichlorophosphine is used in various scientific research applications, including:

Mechanism of Action

Methyldichlorophosphine exerts its effects through its high reactivity, particularly its ability to form strong bonds with other elements. The compound’s molecular targets include various nucleophiles, such as amines and alcohols, which it can react with to form phosphonamides and phosphonates, respectively. The pathways involved typically include nucleophilic substitution and hydrolysis reactions.

Comparison with Similar Compounds

Methyldichlorophosphine can be compared with other similar organophosphorus compounds, such as:

    Dimethylphosphine: Less reactive due to the presence of two methyl groups.

    Phosphorus trichloride: More reactive but lacks the methyl group, making it less versatile in certain applications.

    Methylphosphonic dichloride: Similar in structure but differs in its oxidation state and reactivity.

This compound is unique due to its specific reactivity profile and its ability to serve as a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

dichloro(methyl)phosphane
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InChI

InChI=1S/CH3Cl2P/c1-4(2)3/h1H3
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InChI Key

CDPKWOKGVUHZFR-UHFFFAOYSA-N
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Canonical SMILES

CP(Cl)Cl
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Molecular Formula

CH3Cl2P
Record name METHYL PHOSPHONOUS DICHLORIDE
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DSSTOX Substance ID

DTXSID1060978
Record name Methylphosphonous dichloride
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Molecular Weight

116.91 g/mol
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Physical Description

Methyl phosphonous dichloride appears as a colorless liquid with a pungent odor. Very toxic by inhalation. Denser than water., Colorless liquid with a pungent odor; [CAMEO]
Record name METHYL PHOSPHONOUS DICHLORIDE
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Record name Methyl phosphonous dichloride
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Vapor Pressure

75.0 [mmHg]
Record name Methyl phosphonous dichloride
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CAS No.

676-83-5
Record name METHYL PHOSPHONOUS DICHLORIDE
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Record name Dichloromethylphosphine
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Record name Phosphonous dichloride, P-methyl-
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Record name Methylphosphonous dichloride
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